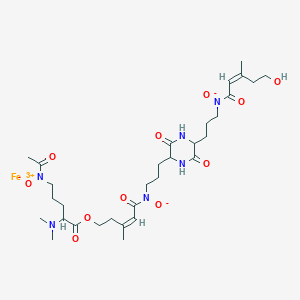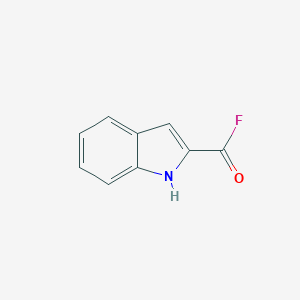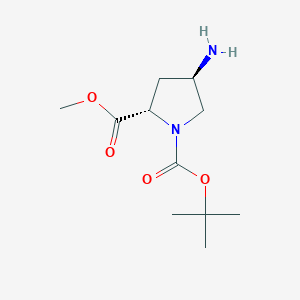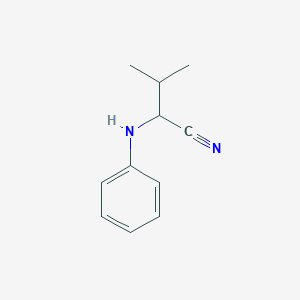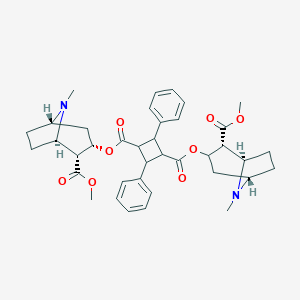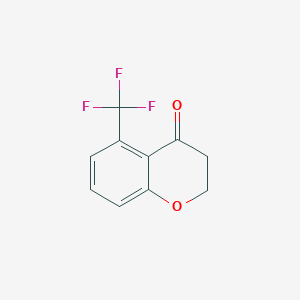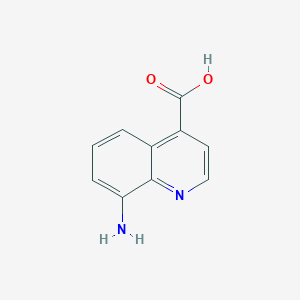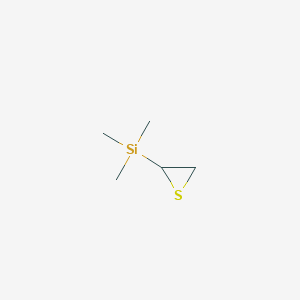
(R)-2-Chloromandelic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (R)-2-chloromandelic acid ethyl ester has been explored through various methods, including asymmetric synthesis, resolution of racemate, and biocatalysis. Asymmetric synthesis and resolution methods have been traditionally employed, while biocatalytic methods offer a more environmentally friendly and efficient approach. Notably, biocatalysis using microorganisms like Exophiala dermatitidis has been shown to produce (R)-2-chloromandelic acid with high optical purity, indicating the potential for industrial applications (Yamamura & Kita, 2019). Enzymatic resolution using Candida antarctica lipase A has also been highlighted for its efficiency and high enantioselectivity, providing an economically viable method for commercial production (Uhm et al., 2007).
Molecular Structure Analysis
The molecular structure of (R)-2-chloromandelic acid ethyl ester plays a crucial role in its chemical reactivity and physical properties. Studies on related compounds have utilized X-ray diffraction techniques to reveal strong intermolecular hydrogen bonding, which could influence the synthesis and stabilization of (R)-2-chloromandelic acid esters (Şahin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving (R)-2-chloromandelic acid ethyl ester typically focus on its transformation into other valuable intermediates. The enzymatic hydrocyanation process, for example, is a method for the asymmetric synthesis of (R)-2-chloromandelic acid, demonstrating the compound's versatility in synthetic organic chemistry (Langen et al., 2003).
Physical Properties Analysis
Understanding the physical properties of (R)-2-chloromandelic acid ethyl ester, such as melting point, solubility, and crystalline structure, is essential for its application in synthesis processes. However, detailed studies specifically focusing on these aspects were not found in the current literature search, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are critical for the practical application of (R)-2-chloromandelic acid ethyl ester in synthesis processes. The hydrolytic resolution of its racemates in biphasic media indicates its potential for selective synthesis applications (Wang et al., 2006).
科学的研究の応用
Bioconversion Methods
The pharmaceutical industry utilizes (R)-2-Chloromandelic Acid (RCM) as a chiral building block. A novel method involving the microorganism Exophiala dermatitidis NBRC6857 was developed for the asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester (CMM), producing RCM with high optical purity (97% ee). This process, enhanced by the overexpression of the estE gene in Escherichia coli, significantly increases production efficiency, suggesting potential for industrial application (Yamamura & Kita, 2019).
Enzymatic Resolution and Synthesis
Enantioselective resolution and synthesis of methyl 2-chloromandelate, a precursor to pharmaceuticals like (S)-clopidogrel, have been developed using enzyme-mediated processes. One such method employs Candida antarctica lipase A (CAL-A) for the solvent-free transesterification, yielding methyl (R)-2-chloromandelate with exceptional purity (>99% ee) and demonstrating the enzyme's stability over multiple cycles (Uhm et al., 2007). This signifies the economical and scalable potential of enzymatic resolution in producing high-purity chiral intermediates.
Comparative Analyses with Chemical Processes
A comprehensive review comparing biocatalytic and chemical processes for the production of optically pure mandelic acids and their analogues highlights the advantages of enzymatic methods in terms of product concentration, enantioselectivity, and environmental friendliness. Specific focus on dynamic kinetic resolution of mandelonitrile by nitrilases showcases the efficiency of biocatalytic approaches in achieving high concentrations of (R)-mandelic acid or (R)-2-chloromandelic acid with excellent enantiomeric excess, offering competitive alternatives to chemical synthesis (Martínková & Křen, 2018).
Optimization Strategies for Enzymatic Activity
Studies on enzyme and substrate engineering have demonstrated significant improvements in enzyme activity and enantioselectivity for the resolution of racemates. For instance, strategies combining substrate engineering with covalent immobilization of enzymes have led to remarkable enhancements in the performance of biocatalysts for the kinetic resolution of (R,S)-mandelates, presenting a viable path for optimizing the production of chiral compounds in the pharmaceutical industry (Wang, Tsai, & Chen, 2008).
Advances in Synthetic Methodologies
The synthesis of (R)-2-chloromandelic acid, an essential intermediate for various pharmaceuticals, has been explored through various methods including asymmetric synthesis and racemate resolution. The review by Yin-chu (2011) delves into these methodologies, comparing their advantages and potential for future applications in drug development (Yin-chu, 2011).
特性
IUPAC Name |
ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUSWAHELSQMB-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Chloromandelic Acid Ethyl Ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)
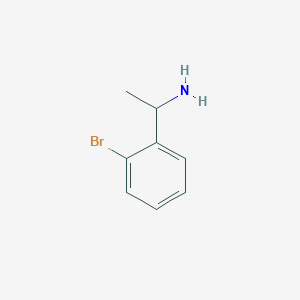
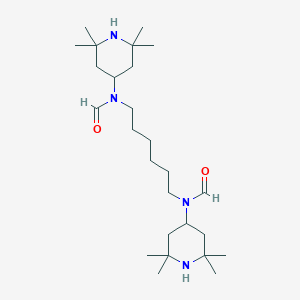
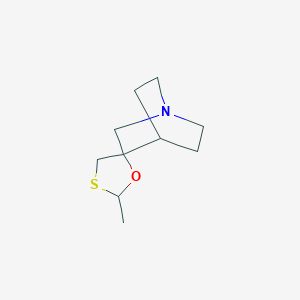
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)
